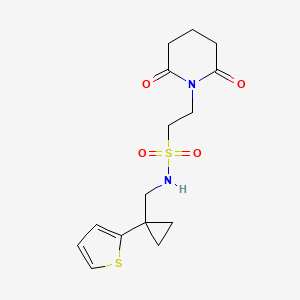![molecular formula C22H29ClN2O5S2 B2968815 Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216580-97-0](/img/structure/B2968815.png)
Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical chemistry. It includes a pyridine ring, a common aromatic heterocycle, and a thieno[2,3-c]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine . It also contains an amide group and a sulfonyl group, which are common in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and thiophene), an amide group, and a sulfonyl group. These groups can participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amide and sulfonyl groups) and aromatic rings could influence its solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride represents a class of compounds that are part of extensive research in synthetic organic chemistry. It's involved in the synthesis of highly functionalized tetrahydropyridines and pyridines, demonstrating the compound's versatility in generating a broad range of heterocyclic compounds. For instance, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing tetrahydropyridines, showcasing the compound's role in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido and thieno pyrimidines, highlighting the compound's utility in creating new molecules with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Application in Drug Discovery and Development
The research into compounds like this compound extends into the realm of drug discovery and development. The structural complexity and functional diversity of these compounds make them valuable in synthesizing novel drugs with potential therapeutic applications. For example, Raju et al. (2010) discovered that derivatives of tetrahydropyridines showed significant antimycobacterial activity, indicating the compound's relevance in addressing infectious diseases (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).
Crystallography and Structural Analysis
The study of this compound and similar compounds also extends to crystallography and structural analysis. Research in this area focuses on understanding the molecular and crystal structures of these compounds, which is crucial for designing drugs with optimal pharmacological properties. For instance, Balasubramani, Muthiah, & Lynch (2007) investigated the crystal structures of pyrimethamine derivatives, providing insights into the molecular interactions and stability of such compounds (Balasubramani, Muthiah, & Lynch, 2007).
Luminescence and Material Science
Furthermore, the compound's applications are not limited to the pharmaceutical industry; they also find use in material science, particularly in the development of luminescent materials. Sun et al. (2012) explored the synthesis and structure of carboxylate-assisted ethylamide metal–organic frameworks, demonstrating the compound's potential in creating materials with specific luminescent properties (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[(3-ethylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2.ClH/c1-5-29-22(26)19-17-10-11-24(14(3)4)13-18(17)30-21(19)23-20(25)15-8-7-9-16(12-15)31(27,28)6-2;/h7-9,12,14H,5-6,10-11,13H2,1-4H3,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPYHBPMXNZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)


![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2968743.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)



![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)
![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)